molecular formula C23H20N2OS B4059310 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B4059310
M. Wt: 372.5 g/mol
InChI Key: HBBRONITQWWMNS-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound based on the versatile 1,3-thiazolidin-4-one pharmacophore. This heterocyclic scaffold, containing sulfur and nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities and presence in several clinically used drugs . Compounds featuring this core structure are extensively investigated for their potential in anticancer research, with studies showing they can act as multi-target enzyme inhibitors and disrupt critical cellular processes such as microtubule function . The 4-thiazolidinone nucleus is a key intermediate for developing novel chemotherapeutic agents, and its derivatives have demonstrated significant potential against various cancer cell lines . Beyond oncology, the thiazolidin-4-one core is associated with a diverse range of other pharmacological properties. Research on analogous structures has reported antimicrobial, antifungal, anti-inflammatory, anticonvulsant, anti-HIV, and antitubercular activities . The biological activity profile is highly dependent on the substituents at the 2, 3, and 5 positions of the thiazolidinone ring, making this class of compounds a rich area for structure-activity relationship (SAR) studies . The specific combination of the 4-methylbenzyl, phenyl, and phenylimino substituents in this compound makes it a valuable candidate for such investigative research, particularly in the synthesis of novel chemical entities for high-throughput screening and drug discovery programs. Please Note: This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity prior to use.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-17-12-14-18(15-13-17)16-21-22(26)25(20-10-6-3-7-11-20)23(27-21)24-19-8-4-2-5-9-19/h2-15,21H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBRONITQWWMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of a thioamide with an α-haloketone in the presence of a base. The general reaction scheme is as follows:

    Thioamide Preparation: The thioamide is prepared by reacting an amine with carbon disulfide and an alkyl halide.

    Cyclization: The thioamide is then reacted with an α-haloketone under basic conditions to form the thiazolidinone ring.

The reaction conditions often involve the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

    Substitution: The phenyl and 4-methylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives, including 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, exhibit promising cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Studies have shown that thiazolidinone compounds can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation. For example, related compounds have demonstrated IC50 values ranging from 1.51 to 7.70 µM against HTLV-1 infected cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular proteins and induce oxidative stress within cancer cells .

Antimicrobial Properties

Thiazolidinones have also been evaluated for their antimicrobial activities. Some studies suggest that modifications in the thiazolidinone structure can enhance its effectiveness against bacterial strains. The specific compound's structure allows for interactions with microbial enzymes, potentially disrupting their function and leading to cell death.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of Thiazolidinone Core : The initial step involves the reaction of appropriate aldehydes and phenylthiourea under reflux conditions.
  • Modification : Subsequent reactions can introduce various substituents at different positions on the thiazolidinone ring to enhance biological activity.

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of several thiazolidinone derivatives on human T-cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with some derivatives showing enhanced potency due to electron-donating substituents on the phenyl rings .

Case Study 2: Antimicrobial Screening

In another study, a series of thiazolidinone derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the thiazolidinone structure led to improved antibacterial properties, suggesting a potential pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In terms of its anti-inflammatory and anticancer effects, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Features

Thiazolidin-4-one derivatives share a common core but differ in substituents at positions 2, 3, and 5, which critically influence their bioactivity and physicochemical properties. Key structural variations include:

Compound Name Substituents Key Structural Features Reference
5-(4-Methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one 5: 4-methylbenzyl; 3: phenyl; 2: phenylimino Moderate lipophilicity due to methyl group; planar aromatic systems enhance π-π stacking
5-(2H-1,3-Benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one 5: benzodioxolylmethylidene; 3: cyclopropyl Cyclopropyl group increases steric hindrance; benzodioxole enhances electron density
5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one 5: 4-nitrobenzylidene Nitro group elevates logP (4.786) and polar surface area (57.634 Ų)
5-(Furan-2-ylmethylene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one 5: furylmethylene Furan ring introduces hydrogen-bonding capacity; confirmed via X-ray crystallography

Key Observations :

  • Bulkier substituents (e.g., cyclopropyl in ) may restrict conformational flexibility, affecting binding pocket accessibility.
  • Heteroaromatic rings (e.g., benzodioxole in , furan in ) enhance π-π interactions and hydrogen bonding, critical for enzyme inhibition .

Key Trends :

  • Antiglycation activity correlates with electron-rich substituents (e.g., benzodioxole in ), which may scavenge reactive carbonyl species.
  • Antibacterial effects are enhanced by nitro groups (e.g., ) but diminished by bulky substituents (e.g., cyclopropyl in ).

Physicochemical and ADMET Properties

Parameter 5-(4-Methylbenzyl) Analogs 5-(4-Nitrobenzylidene) 5-(Benzodioxol-5-yl)
logP ~3.5 (estimated) 4.786 ~3.8 (estimated)
PSA ~50 Ų 57.634 Ų ~60 Ų
Solubility (logSw) -4.5 (estimated) -4.9119 -5.2 (estimated)

Computational Insights :

  • Molecular docking studies (e.g., ) highlight the importance of the benzylidene moiety in occupying hydrophobic pockets of target enzymes.

Biological Activity

The compound 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C22H20N2OS
  • Molecular Weight : 364.47 g/mol
  • CAS Number : 76324629

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. In particular, compounds with substituents such as the 4-methylbenzyl group have shown promising results in inhibiting cancer cell proliferation. For instance:

  • Mechanism : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting cell cycle regulation and promoting cell death in various cancer types, including breast and colon cancer .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-ones make them candidates for treating bacterial infections. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Tested Strains : E. coli and S. aureus.
  • Results : Inhibitory effects were observed with significant activity indices indicating potential as an antibacterial agent .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are also noted for their anti-inflammatory effects. The presence of specific substituents influences their efficacy.

  • Study Findings : Compounds have been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely related to their chemical structure. Variations in substituents can significantly alter their potency and selectivity.

SubstituentActivity TypeObservations
4-MethylbenzylAnticancerEnhanced apoptosis in cancer cell lines
ChlorophenylAntibacterialHigh inhibition against E. coli (88.46%)
PhenyliminoAnti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A study evaluating various thiazolidinone derivatives found that the compound exhibited IC50 values comparable to standard chemotherapeutics, demonstrating its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Evaluation : In a series of tests against bacterial strains, this compound showed significant bactericidal activity, particularly when modified with electron-withdrawing groups .

Q & A

Q. Table 1: Comparison of Synthesis Methods

Step
Catalyst Acetic acidPOCl₃
Solvent DMF/Acetic acidNo solvent specified
Reaction Time 2 hours3 hours
Workup pH adjustment with ammoniaFiltration and recrystallization

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, SCXRD data (R factor = 0.045) confirmed the thiazolidinone core and non-planar imino group geometry .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methylbenzyl protons at δ 2.35 ppm) .
    • FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm ring formation .

Advanced Tip : Use anisotropic displacement parameters (from SCXRD) to assess thermal motion in the crystal lattice .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer:

  • Solvent Screening : Replace DMF with polar aprotic solvents (e.g., THF) to reduce side reactions. achieved 70–80% yield in DMF/acetic acid .
  • Catalyst Tuning : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. POCl₃ in improved electrophilicity but requires careful stoichiometry .
  • Temperature Control : Lower reflux temperatures (80–90°C) may prevent decomposition of sensitive intermediates .

Advanced: How should contradictory data from different synthesis methods be resolved?

Methodological Answer:

  • Parameter Comparison : Contrast reaction times, solvents, and catalysts (e.g., uses acetic acid vs. uses POCl₃). Discrepancies in yield may arise from competing pathways (e.g., hydrolysis in acidic conditions) .
  • Validation Techniques :
    • HPLC-PDA : Quantify purity and detect byproducts.
    • DSC/TGA : Assess thermal stability to confirm crystalline homogeneity .
  • Reproducibility Tests : Replicate conditions with controlled humidity to mitigate hygroscopic reagent issues (e.g., sodium acetate) .

Advanced: What computational approaches predict biological activity based on structural data?

Methodological Answer:

  • Molecular Docking : Use crystal structure coordinates (e.g., C22H16N2OS from ) to model interactions with target proteins (e.g., cyclooxygenase-2) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electronic properties (e.g., HOMO-LUMO gaps) linked to antioxidant activity .
  • QSAR Modeling : Correlate substituent effects (e.g., 4-methylbenzyl vs. 3,5-dichlorophenyl in ) with bioactivity datasets .

Q. Table 2: Substituent Impact on Activity

SubstituentEvidence SourcePredicted Effect
4-MethylbenzylEnhanced lipophilicity
3,5-DichlorophenylIncreased electrophilicity
4-MethoxyphenylImproved solubility

Advanced: How do substituent variations affect physicochemical properties?

Methodological Answer:

  • Systematic Studies : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups (e.g., ’s dichlorophenyl vs. ’s methoxybenzyl).
  • Property Analysis :
    • LogP : Measure partitioning (e.g., 4-methylbenzyl increases logP vs. hydrophilic groups).
    • Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) .
  • Thermal Analysis : DSC profiles (e.g., mp 287.5–293.5°C in ) indicate crystalline stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

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